R 59-022 vs. R 59-949: Comparative Potency Against Diacylglycerol Kinase in Platelet Assays
R 59-022 is a moderately potent inhibitor of diacylglycerol kinase, whereas R 59-949 (DGK Inhibitor II) demonstrates significantly higher potency. In isolated human platelet membranes using endogenous DAG as a substrate, R 59-022 exhibits an IC50 of 2.8 µM [1]. In contrast, R 59-949 shows an IC50 of approximately 300 nM (0.3 µM) in the same membrane system . This ~9-fold difference in potency establishes R 59-022 as a tool for studies where moderate DGK inhibition is required to avoid pathway saturation, while R 59-949 is preferred for near-complete ablation of DGK activity.
| Evidence Dimension | DGK Inhibition Potency (IC50) in Platelet Membranes |
|---|---|
| Target Compound Data | 2.8 +/- 1.5 µM (IC50) using endogenous DAG as substrate in human red blood cell membranes |
| Comparator Or Baseline | R 59-949: ~0.3 µM (IC50) in isolated platelet plasma membranes using exogenous DAG |
| Quantified Difference | R 59-949 is approximately 9.3-fold more potent than R 59-022 |
| Conditions | Isolated platelet/red blood cell membrane preparations; enzymatic assay for DGK activity |
Why This Matters
Selecting between these tools dictates the experimental window for observing DAG-dependent signaling events without fully ablating the pathway.
- [1] de Chaffoy de Courcelles DC, Roevens P, Van Belle H. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet. J Biol Chem. 1985 Dec 15;260(29):15762-70. View Source
